3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid
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Overview
Description
3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid is an organic compound with a complex structure that includes a chlorobenzamido group, an ethylphenyl group, and a prop-2-enoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid typically involves multiple steps, starting with the preparation of the chlorobenzamido intermediate. This intermediate is then reacted with an ethylphenyl compound under specific conditions to form the desired product. Common reagents used in these reactions include chlorinating agents, amines, and catalysts to facilitate the formation of the amide bond and the subsequent coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, particularly at the chlorobenzamido group, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzamide: Shares the chlorobenzamido group but lacks the ethylphenyl and prop-2-enoic acid moieties.
Ethylphenylpropanoic acid: Contains the ethylphenyl and propanoic acid groups but lacks the chlorobenzamido group.
Uniqueness
3-{4-[2-(4-Chlorobenzamido)ethyl]phenyl}prop-2-enoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61629-80-9 |
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Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
3-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C18H16ClNO3/c19-16-8-6-15(7-9-16)18(23)20-12-11-14-3-1-13(2-4-14)5-10-17(21)22/h1-10H,11-12H2,(H,20,23)(H,21,22) |
InChI Key |
KVJXMZGRYYCTGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC=C(C=C2)Cl)C=CC(=O)O |
Origin of Product |
United States |
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